Drospirenone 6-ene
Overview
Description
Drospirenone 6-ene, also known as 1,2-dihydrospirorenone or 17β-hydroxy-6β,7β:15β,16β-dimethylene-3-oxo-17α-pregn-4-ene-21-carboxylic acid, γ-lactone, is a synthetic steroidal compound. It is a derivative of spironolactone and is primarily used as a progestin in oral contraceptives and hormone replacement therapy. This compound exhibits unique pharmacological properties, including antiandrogenic and antimineralocorticoid activities .
Mechanism of Action
Target of Action
Drospirenone 6-ene, also known as Drospirenone, is a synthetic progestin . It primarily targets the progesterone receptor (PR) and the mineralocorticoid receptor (MR) . It also has lower affinity to androgen and glucocorticoid receptors . There is no detectable binding to the estrogen receptor . These receptors play crucial roles in various biological processes, including reproductive function, water balance, and metabolism .
Mode of Action
Drospirenone acts as an agonist of the PR and an antagonist of the MR and AR . As a progestogen, it binds to the progesterone receptor, mimicking the action of natural progesterone. This binding suppresses the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), thereby preventing ovulation . As an antimineralocorticoid, it blocks the action of mineralocorticoids hormones like aldosterone on their receptors, which can lead to increased excretion of sodium and water .
Biochemical Pathways
The primary biochemical pathway affected by Drospirenone is the hypothalamic-pituitary-gonadal (HPG) axis. By suppressing the release of FSH and LH, Drospirenone inhibits the signaling pathway that triggers ovulation . Additionally, its antimineralocorticoid activity affects the renin-angiotensin-aldosterone system (RAAS), leading to alterations in fluid and electrolyte balance .
Pharmacokinetics
Drospirenone exhibits dose-proportional pharmacokinetics between 15–75 mg for estetrol and 1–10 mg for drospirenone . The median times to maximum plasma concentration (Tmax) of estetrol and drospirenone are 0.5 h and 1.0 h, respectively . It is about 95% to 97% bound to serum plasma protein, likely to albumin .
Result of Action
The primary result of Drospirenone’s action is the prevention of pregnancy. By suppressing ovulation, it prevents the release of an egg from the ovaries, thereby preventing fertilization . Additionally, its antimineralocorticoid activity can lead to increased sodium and water excretion . It also has antiandrogenic effects, which can be beneficial in conditions like acne and hirsutism .
Action Environment
The action of Drospirenone can be influenced by various environmental factors. For instance, certain medications can interact with Drospirenone and affect its efficacy. For example, oestrogens are known to decrease plasma concentrations of lamotrigine, which is attributed to the induction of lamotrigine glucuronidation . Furthermore, individual variations in metabolism and excretion can also influence the drug’s action and efficacy .
Biochemical Analysis
Biochemical Properties
Drospirenone 6-ene interacts with several key biomolecules in the body. It binds with high affinity to the progesterone receptor (PR) and mineralocorticoid receptor (MR), with lower affinity to the androgen receptor (AR), and with very low affinity to the glucocorticoid receptor (GR) . These interactions play a crucial role in its function as a synthetic progestin.
Cellular Effects
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It acts as an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It also has additional antimineralocorticoid and antiandrogenic activity .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a moderate dose of this compound has been found to benefit spatial memory in young adult, ovariectomized rats .
Metabolic Pathways
This compound is heavily metabolized. This compound also undergoes oxidative metabolism via the hepatic cytochrome enzyme CYP3A4 .
Transport and Distribution
This compound is about 95% to 97% bound to serum plasma protein, likely to albumin . This binding allows it to be transported and distributed within cells and tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Drospirenone 6-ene involves multiple steps, starting from 7β-hydroxy-15β,16β-methylen-3β-pivaloyloxy-5-androsten-17-one. This intermediate undergoes a series of transformations, including oxidation, ketalization, and lactonization, to yield this compound . The key steps include:
Oxidation: The hydroxyl group at the 3rd position is oxidized to form a ketone.
Ketalization: The 3-ketone group is protected by forming a ketal.
Lactonization: The final step involves the formation of the γ-lactone ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves the use of specific reagents and catalysts to minimize side products and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Drospirenone 6-ene undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Chromium (VI) oxide, manganese dioxide, and ruthenium salts.
Reducing Agents: Sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Alkyl halides and nucleophiles.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Drospirenone 6-ene has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying steroidal transformations and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Industry: Employed in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
Spironolactone: A diuretic with similar antiandrogenic and antimineralocorticoid properties.
Progesterone: A natural hormone with progestogenic activity.
Ethinyl Estradiol: Often combined with Drospirenone 6-ene in oral contraceptives.
Uniqueness: this compound is unique due to its combined progestogenic, antiandrogenic, and antimineralocorticoid activities. Unlike other progestins, it closely mimics the natural hormone progesterone, making it a preferred choice in hormone replacement therapy and contraceptives .
Properties
IUPAC Name |
(1'R,2'S,3'S,5S,5'S,7'S,10'S,11'R)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadeca-15,17-diene]-2,14'-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O3/c1-21-8-5-14(24)11-13(21)3-4-15-17(21)6-9-22(2)20(15)16-12-18(16)23(22)10-7-19(25)26-23/h3-4,11,15-18,20H,5-10,12H2,1-2H3/t15-,16-,17+,18+,20-,21+,22+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQDQOBQNOHRKO-PJPXKQQPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3C5CC5C46CCC(=O)O6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5C[C@@H]5[C@@]46CCC(=O)O6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10217728 | |
Record name | Drospirenone 6-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10217728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67372-69-4 | |
Record name | 3′H-Cyclopropa[15,16]pregna-4,6,15-triene-21-carboxylic acid, 15,16-dihydro-17-hydroxy-3-oxo-, γ-lactone, (15α,16α,17α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67372-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Drospirenone 6-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067372694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Drospirenone 6-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10217728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DROSPIRENONE 6-ENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF6CD1LUZA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
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